molecular formula C28H16 B1593953 Benzo(P)naphtho(1,8,7-ghi)chrysene CAS No. 385-14-8

Benzo(P)naphtho(1,8,7-ghi)chrysene

Cat. No.: B1593953
CAS No.: 385-14-8
M. Wt: 352.4 g/mol
InChI Key: PCFZQDQXEZJNAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(P)naphtho(1,8,7-ghi)chrysene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of high-temperature reactions to facilitate the formation of the fused aromatic rings. The reaction conditions often require the presence of catalysts and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

Benzo(P)naphtho(1,8,7-ghi)chrysene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This includes reactions where one or more hydrogen atoms in the aromatic rings are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives. Substitution reactions can result in halogenated or alkylated products.

Scientific Research Applications

Benzo(P)naphtho(1,8,7-ghi)chrysene has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.

    Biology: Investigated for its potential biological effects, including its role as an environmental pollutant and its impact on living organisms.

    Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Benzo(P)naphtho(1,8,7-ghi)chrysene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, potentially leading to mutagenic effects. It can also interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that may cause cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • Benzo(a)pyrene
  • Chrysene
  • Naphthalene

Uniqueness

Benzo(P)naphtho(1,8,7-ghi)chrysene is unique due to its specific arrangement of fused aromatic rings, which imparts distinct chemical and physical properties. Compared to other PAHs, it may exhibit different reactivity and biological effects, making it a valuable compound for specialized research applications.

Properties

IUPAC Name

heptacyclo[14.10.2.02,15.03,8.09,14.020,28.023,27]octacosa-1(26),2(15),3,5,7,9,11,13,16,18,20(28),21,23(27),24-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16/c1-3-11-21-19(9-1)20-10-2-4-12-22(20)28-24-14-6-8-18-16-15-17-7-5-13-23(27(21)28)25(17)26(18)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFZQDQXEZJNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC6=C5C7=C(C=CC=C74)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191818
Record name Benzo(p)naphtho(1,8,7-ghi)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385-14-8
Record name Benzo(p)naphtho(1,8,7-ghi)chrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000385148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(p)naphtho(1,8,7-ghi)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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